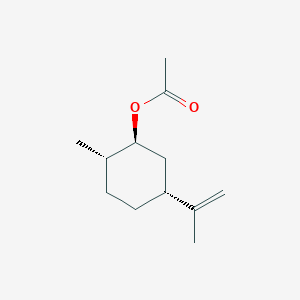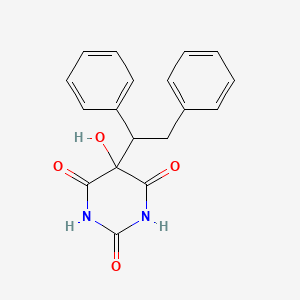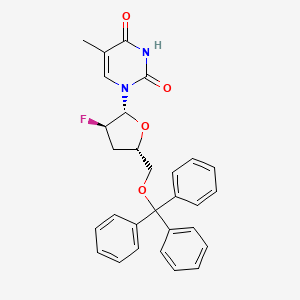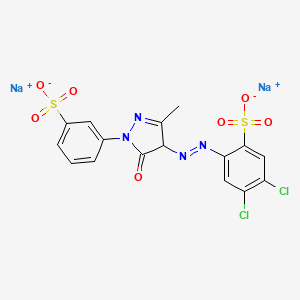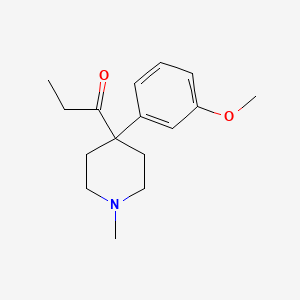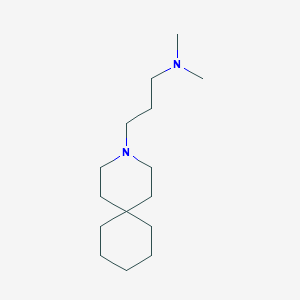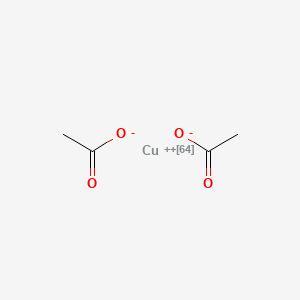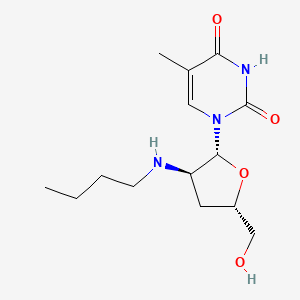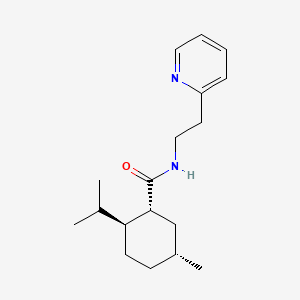
2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide, (1R,2S,5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide, (1R,2S,5R)- is a chemical compound known for its cooling properties. It is often used in various applications, including pharmaceuticals, cosmetics, and food products. The compound is recognized for its ability to provide a cooling sensation without the strong odor associated with menthol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexanecarboxylic acid derivative.
Amidation Reaction: The carboxylic acid derivative is then reacted with 2-(2-pyridyl)ethylamine under specific conditions to form the desired amide.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include:
Continuous Flow Reactors: To enhance the reaction efficiency and yield.
Automated Purification Systems: To ensure consistent product quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: Investigated for its cooling properties and potential therapeutic applications in topical formulations.
Industry: Utilized in the formulation of cooling agents for cosmetics, dental care products, and food items.
Mecanismo De Acción
The cooling effect of 2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide is primarily due to its interaction with the transient receptor potential melastatin 8 (TRPM8) channels. These channels are responsible for sensing cold temperatures. The compound activates TRPM8 channels, leading to a sensation of coolness. This mechanism is similar to that of menthol but without the strong odor.
Comparación Con Compuestos Similares
Similar Compounds
Menthol: Known for its strong cooling effect and odor.
N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide: Another cooling agent with similar properties.
Menthoxypropane diol: Used in cosmetic and dermatological preparations for its cooling effect.
Uniqueness
2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide stands out due to its balanced cooling effect and minimal odor. This makes it particularly suitable for applications where a strong odor is undesirable, such as in cosmetics and pharmaceuticals.
Propiedades
Número CAS |
926913-58-8 |
|---|---|
Fórmula molecular |
C18H28N2O |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
(1R,2S,5R)-5-methyl-2-propan-2-yl-N-(2-pyridin-2-ylethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H28N2O/c1-13(2)16-8-7-14(3)12-17(16)18(21)20-11-9-15-6-4-5-10-19-15/h4-6,10,13-14,16-17H,7-9,11-12H2,1-3H3,(H,20,21)/t14-,16+,17-/m1/s1 |
Clave InChI |
WXABJFUNSDXVNH-HYVNUMGLSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@H](C1)C(=O)NCCC2=CC=CC=N2)C(C)C |
SMILES canónico |
CC1CCC(C(C1)C(=O)NCCC2=CC=CC=N2)C(C)C |
Descripción física |
Solid; Refreshing cool aroma |
Solubilidad |
Slightly soluble in water Very soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


